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Compound of Interest

Compound Name: 3-Iodopropanal

Cat. No.: B2808199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Iodopropanal (C₃H₅IO) is a halogenated aldehyde of interest in organic synthesis and as a

potential reactive intermediate in various chemical and biological systems. Its functional group

combination, an aldehyde and an iodoalkane, imparts unique reactivity, making it a valuable,

albeit challenging, molecule to study. This guide provides a detailed overview of the known

physical properties of 3-Iodopropanal, outlines a robust synthetic route for its preparation, and

details a standard analytical protocol for its characterization and quantification.

Core Physical Properties of 3-Iodopropanal
Experimental data on the physical properties of 3-Iodopropanal are not extensively reported in

the literature. The following table summarizes the key physicochemical parameters, which are

primarily based on computational models from publicly available chemical databases.
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Property Value Source

Molecular Formula C₃H₅IO [1]

Molecular Weight 183.98 g/mol [1]

IUPAC Name 3-iodopropanal [1]

CAS Number 138174-36-4 [1]

Canonical SMILES C(CI)C=O [1]

Monoisotopic Mass 183.93851 Da [1]

XLogP3 0.8 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 2 [1]

Note: Properties such as boiling point, melting point, and density have not been experimentally

determined and reported in readily accessible literature. For the related precursor, 3-Iodo-1-

propanol, the boiling point is reported as 115 °C at 38 mmHg, and its density is 1.942 g/mL at

25 °C.[2]

Experimental Protocols
Synthesis of 3-Iodopropanal via a Two-Step Protocol
The direct synthesis of 3-Iodopropanal can be challenging due to the reactivity of the aldehyde

group. A reliable method involves a two-step process: the synthesis of the more stable

precursor, 3-Iodo-1-propanol, followed by a mild oxidation to yield the target aldehyde.

Step 1: Synthesis of 3-Iodo-1-propanol

This procedure is adapted from a standard nucleophilic substitution reaction.

Materials:
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3-Chloro-1-propanol (1.00 mole)

Sodium iodide (1.00 mole)

Acetone

500 mL 3-necked round-bottomed flask

Condenser

Temperature probe

Heating mantle

Vacuum filtration apparatus

Distillation apparatus

Procedure:

Equip a 500 mL, 3-necked round-bottomed flask with a condenser and a temperature

probe.

Charge the flask with 3-chloro-1-propanol.[3]

Prepare a solution of sodium iodide in acetone and add it to the flask. An immediate

formation of a white precipitate (sodium chloride) should be observed.[3]

Heat the reaction mixture to reflux and maintain this temperature for 72 hours.[3]

After the reflux period, allow the solution to cool to room temperature.

Remove the sodium chloride precipitate by vacuum filtration.[3]

Purify the resulting filtrate by distillation to isolate 3-Iodo-1-propanol.[3]

Step 2: Oxidation of 3-Iodo-1-propanol to 3-Iodopropanal
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The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for

converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5]

Materials:

3-Iodo-1-propanol (1 equivalent)

Dess-Martin periodinane (1.2 equivalents)

Dichloromethane (CH₂Cl₂)

Round-bottomed flask

Magnetic stirrer

Procedure:

Dissolve the substrate, 3-Iodo-1-propanol, in dichloromethane (approximately 10 volumes)

in a round-bottomed flask at room temperature.[6]

To this solution, add Dess-Martin periodinane in one portion.[6]

Stir the reaction mixture at room temperature for 2 to 4 hours.[6]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, the reaction can be worked up by quenching with a basic solution to

remove the iodo-compound byproduct, followed by extraction and purification.

Analytical Protocol: Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the

analysis of volatile and reactive aldehydes like 3-Iodopropanal. Due to their polarity,

derivatization is often employed to improve chromatographic performance and detection

sensitivity.

Principle: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that

reacts with the carbonyl group of aldehydes to form stable, less polar, and more volatile
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oxime derivatives. These derivatives are highly responsive in mass spectrometry, especially

in negative chemical ionization (NCI) mode, which provides excellent selectivity and

sensitivity.

Materials and Reagents:

Aldehyde standards (including 3-Iodopropanal)

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

Internal standard (e.g., a deuterated aldehyde)

Methanol, Ethyl Acetate (GC or HPLC grade)

Deionized water

Hydrochloric acid (HCl)

Headspace vials (20 mL)

Procedure:

Preparation of Solutions:

PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.

Standard Solutions: Prepare stock solutions of 3-Iodopropanal and the internal

standard in methanol. Create a series of working standard solutions by diluting the stock

solutions to desired concentrations for calibration.

Sample Preparation and Derivatization:

Pipette 1-5 mL of the sample into a 20 mL headspace vial.

Add a known amount of the internal standard to each sample, blank, and calibration

standard.

For calibration standards, spike appropriate amounts of the working standard solutions

into a blank matrix.
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Add 100 µL of the 10 mg/mL PFBHA solution to each vial.

Adjust the pH to approximately 3 with HCl to facilitate the reaction.

Seal the vials and incubate at 60°C for 1 hour to form the PFBHA-oxime derivatives.

GC-MS Analysis:

GC System: Agilent 7890B GC or equivalent.

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

Inlet Temperature: 250°C.

Injection: 1 µL in splitless mode.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold

for 5 minutes.

MS System: Agilent 5977B MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI)

for higher sensitivity.

Mass Range: m/z 50-550.

Data Acquisition: Use Selected Ion Monitoring (SIM) mode for target analytes to

enhance sensitivity and selectivity.

Quantification:

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the concentration of the calibration standards.

Determine the concentration of 3-Iodopropanal in the samples by interpolating their

peak area ratios on the calibration curve.
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Mandatory Visualizations

Step 1: Synthesis of 3-Iodo-1-propanol

Step 2: Oxidation to 3-Iodopropanal
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Caption: Synthetic workflow for the preparation of 3-Iodopropanal.
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Caption: Experimental workflow for GC-MS analysis of 3-Iodopropanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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